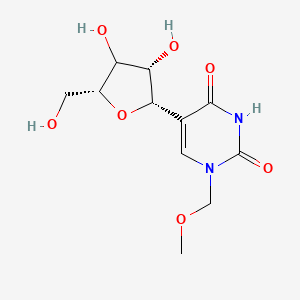

N1-Methoxymethyl pseudouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O7 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1 |

InChI Key |

GIZXLWBUPHRANC-FAZFRDGJSA-N |

Isomeric SMILES |

COCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

COCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N1-Methoxymethyl Pseudouridine: An In-Depth Technical Guide on its Presumed Mechanism of Action in mRNA Translation

Disclaimer: Scientific literature extensively details the mechanism of action for N1-methylpseudouridine (m1Ψ) in mRNA translation. However, specific research on N1-methoxymethyl pseudouridine (B1679824) (m1Ψ-CH2-OCH3) is limited. This guide will primarily leverage the comprehensive data available for m1Ψ as a proxy to infer the mechanistic properties of m1Ψ-CH2-OCH3, a closely related analogue. All data and experimental protocols presented herein are based on studies of N1-methylpseudouridine unless otherwise specified.

Introduction

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. A key innovation driving this success is the use of chemically modified nucleotides to enhance the stability, translational efficacy, and safety of in vitro transcribed (IVT) mRNA. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, notably used in the Pfizer-BioNTech and Moderna COVID-19 vaccines[1]. This modification significantly improves protein expression from synthetic mRNA by modulating key aspects of its interaction with the cellular machinery. This technical guide delves into the core mechanisms by which N1-substituted pseudouridines, with a focus on m1Ψ, influence mRNA translation, providing a foundational understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action in mRNA Translation

The incorporation of m1Ψ into mRNA transcripts exerts a multi-faceted influence on their fate within the cell, primarily by enhancing translation efficiency, impacting translational fidelity, and reducing innate immunogenicity.

Enhanced Translation Efficiency

The substitution of uridine (B1682114) with m1Ψ boosts protein production through two primary mechanisms: bypassing the innate immune response that would otherwise inhibit translation and increasing the density of ribosomes on the mRNA transcript.

Unmodified IVT mRNA can be recognized by cellular pattern recognition receptors (PRRs) as foreign, triggering an innate immune response. This leads to the activation of Protein Kinase R (PKR), which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α is a potent inhibitor of translation initiation. By incorporating m1Ψ, the mRNA evades this immune surveillance, preventing the phosphorylation of eIF2α and thus allowing for sustained translation[2][3][4].

Furthermore, studies have shown that m1Ψ-modified mRNAs exhibit increased ribosome loading[2][3]. This increased ribosome density is thought to enhance the efficiency of translation initiation, possibly by promoting ribosome recycling on the same mRNA molecule or facilitating the recruitment of new ribosomes[2][3].

| Modification | Cell Type | Fold Increase in Protein Expression (relative to unmodified mRNA) | Reference |

| N1mΨ | HEK293T | ~10-fold | [4] |

| N1mΨ | HeLa S10 extract | ~7-fold | [2] |

| N1mΨ | Primary human fibroblast-like synoviocytes | Significantly higher EGFP expression | [5][6] |

| 5mC/N1mΨ | A549, BJ, C2C12, HeLa, human primary keratinocytes | Outperformed Ψ-containing mRNA | [7] |

Impact on Translational Fidelity

While enhancing translation, m1Ψ has been shown to influence the fidelity of the process, notably by inducing +1 ribosomal frameshifting and subtly modulating the accuracy of amino acid incorporation in a context-dependent manner.

Recent research has demonstrated that the presence of m1Ψ in an mRNA sequence can cause the ribosome to shift its reading frame by one nucleotide in the 3' direction (+1 frameshifting)[8][9]. This phenomenon is thought to be a consequence of m1Ψ-induced ribosome stalling at specific "slippery sequences" within the mRNA[8][9]. Such frameshifting can lead to the production of off-target proteins, which could have implications for the safety and efficacy of mRNA therapeutics.

Beyond frameshifting, studies have indicated that m1Ψ does not significantly alter the rate of amino acid addition by cognate tRNAs[10][11][12]. However, it can subtly modulate the fidelity of amino acid incorporation depending on the codon position and the specific tRNA involved[10][11][12]. Computational modeling suggests that these effects are due to altered energetics of the mRNA:tRNA interactions[10][11][12].

| Effect | Experimental System | Observation | Reference |

| +1 Ribosomal Frameshifting | In vitro translation and HeLa cells | ~8% of in-frame protein production for a Fluc+1FS reporter | [8] |

| Amino Acid Miscoding | In vitro E. coli translation system and HEK293 cells | Subtle, context-dependent increase or decrease in misincorporation | [10][11][12] |

Reduced Innate Immunogenicity

A cornerstone of the utility of m1Ψ in mRNA therapeutics is its ability to dampen the innate immune response to exogenous mRNA. IVT mRNA, particularly due to double-stranded RNA (dsRNA) byproducts, is a potent activator of PRRs such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs)[13][14]. Activation of these receptors leads to the production of pro-inflammatory cytokines and type I interferons, which can both degrade the mRNA and inhibit translation.

The incorporation of m1Ψ into the mRNA transcript is thought to alter its conformation in a way that reduces its recognition by these innate immune sensors[14][15]. This leads to a significant reduction in the production of inflammatory cytokines like TNF-α, IL-6, and CXCL10[5][6].

| Modification | Cell Type | Effect on Cytokine Levels (relative to unmodified mRNA) | Reference |

| N1mΨ | Primary human fibroblast-like synoviocytes | Suppressed IL-6, TNF-α, and CXCL10 upregulation | [5][6] |

| N1mΨ | Human whole blood | Reduced activation of specific immune pathways | [16] |

| N1mΨ | Mouse model | Reduced interferon response compared to U-mRNA | [14] |

Experimental Protocols

In Vitro Translation Assay

This protocol is adapted from methodologies used to assess the translational efficiency of modified mRNA in cell-free systems[3][17][18].

-

Preparation of mRNA: Synthesize capped and polyadenylated mRNA transcripts encoding a reporter protein (e.g., Firefly luciferase or GFP) by in vitro transcription. For modified mRNA, replace UTP with N1-methylpseudouridine-5'-triphosphate (m1ΨTP) in the transcription reaction. Purify the resulting mRNA.

-

In Vitro Translation Reaction:

-

Thaw rabbit reticulocyte lysate or a human cell-based lysate (e.g., HeLa cell lysate) on ice.

-

Prepare a reaction mixture containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if monitoring by autoradiography), an energy-generating system (ATP, GTP, creatine (B1669601) phosphate, and creatine kinase), and RNase inhibitors.

-

Add the unmodified or m1Ψ-modified mRNA to the reaction mixture to a final concentration of approximately 20-80 µg/mL.

-

Incubate the reaction at 30-37°C for 60-90 minutes.

-

-

Analysis of Protein Expression:

-

For Luciferase: Add luciferase substrate and measure the resulting luminescence using a luminometer.

-

For GFP: Measure fluorescence using a fluorometer.

-

For Radiolabeled Protein: Separate the translation products by SDS-PAGE and visualize by autoradiography.

-

Ribosome Profiling

This protocol provides a general workflow for ribosome profiling to determine ribosome density on mRNA transcripts, based on established methods[19][20][21][22][23].

-

Cell Culture and Treatment: Culture cells of interest to the desired density. Treat with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

-

Cell Lysis and Nuclease Digestion: Lyse the cells in a buffer containing the elongation inhibitor. Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

Isolation of Ribosome-Protected Fragments (RPFs):

-

Load the nuclease-treated lysate onto a sucrose (B13894) density gradient and separate the monosome fraction by ultracentrifugation.

-

Extract the RNA from the monosome fraction.

-

Isolate the RPFs (typically ~28-30 nucleotides) by size-exclusion chromatography or denaturing polyacrylamide gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA by PCR.

-

Sequence the resulting library using a next-generation sequencing platform.

-

-

Data Analysis: Align the sequencing reads to a reference transcriptome to determine the ribosome footprint density along each mRNA.

Cellular Immunogenicity Assay

This protocol is based on methods used to assess the innate immune response to modified mRNA in cultured cells[1][9][16][24][].

-

Cell Culture and Transfection:

-

Plate immune-competent cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) in a multi-well plate.

-

Complex the unmodified or m1Ψ-modified mRNA with a lipid-based transfection reagent.

-

Add the mRNA-lipid complexes to the cells and incubate for a specified period (e.g., 6-24 hours).

-

-

Analysis of Cytokine Production:

-

ELISA: Collect the cell culture supernatant and measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-β) using enzyme-linked immunosorbent assay (ELISA) kits.

-

qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of cytokine and interferon-stimulated genes.

-

Visualizations

Signaling Pathway of Innate Immune Sensing of mRNA

Caption: Innate immune sensing of mRNA and evasion by m1Ψ modification.

Experimental Workflow for Ribosome Profiling

Caption: Workflow for ribosome profiling to map ribosome positions on mRNA.

Multifaceted Effects of m1Ψ on mRNA Translation

Caption: The multifaceted effects of m1Ψ incorporation on mRNA translation.

Conclusion

The incorporation of N1-methylpseudouridine into mRNA is a powerful strategy to enhance protein expression, primarily by mitigating the innate immune response and increasing ribosome loading. While this modification is highly beneficial for the development of mRNA-based therapeutics and vaccines, it is not without its complexities. The potential for m1Ψ to induce ribosomal frameshifting and subtly alter the fidelity of translation highlights the need for careful sequence optimization and thorough characterization of the resulting protein products.

The data presented in this guide, largely derived from studies on m1Ψ, provides a strong foundation for understanding the likely mechanism of action of N1-methoxymethyl pseudouridine. However, direct experimental investigation into the specific effects of the methoxymethyl modification on translation efficiency, fidelity, and immunogenicity is crucial to fully elucidate its properties and optimize its use in future mRNA-based technologies. Further research in this area will be invaluable for the continued advancement of this transformative class of medicines.

References

- 1. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 13. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]

- 16. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. search.library.nyu.edu [search.library.nyu.edu]

- 19. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 22. academic.oup.com [academic.oup.com]

- 23. Ribosome Profiling | RE-Place [re-place.be]

- 24. scholars.mssm.edu [scholars.mssm.edu]

An In-depth Technical Guide on the Role of N1-Substituted Pseudouridine in Reducing mRNA Immunogenicity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In vitro transcribed (IVT) messenger RNA (mRNA) has emerged as a revolutionary platform for vaccines and therapeutics. However, a significant hurdle in its clinical application is the inherent immunogenicity of synthetic mRNA, which can trigger innate immune responses, leading to inflammation and reduced protein expression. Chemical modification of mRNA nucleosides is a key strategy to overcome this challenge. This technical guide provides an in-depth analysis of the role of N1-substituted pseudouridines, with a primary focus on the well-documented N1-methylpseudouridine (m1Ψ), in mitigating the immunogenicity of mRNA. We will explore the underlying molecular mechanisms, present quantitative data on its efficacy, provide detailed experimental protocols for its synthesis and evaluation, and visualize the critical biological and experimental pathways. While this guide focuses on m1Ψ due to the wealth of available data, it is important to note that other N1-substitutions, such as N1-Methoxymethyl pseudouridine (B1679824) (m1MΨ), have also shown similar potential in reducing immune activation and enhancing protein expression.

The Challenge: Innate Immunogenicity of Synthetic mRNA

The mammalian immune system has evolved sophisticated mechanisms to detect foreign nucleic acids, a hallmark of viral and bacterial infections. IVT mRNA, particularly if it contains double-stranded RNA (dsRNA) byproducts from the transcription process, can be recognized by a variety of pattern recognition receptors (PRRs). This recognition initiates signaling cascades that culminate in the production of pro-inflammatory cytokines and type I interferons (IFNs), which can suppress translation and lead to adverse effects.

The key PRRs involved in sensing foreign RNA include:

-

Endosomal Toll-Like Receptors (TLRs): TLR3 recognizes dsRNA, while TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.[1][2]

-

Cytosolic Retinoic Acid-Inducible Gene I (RIG-I)-like Receptors (RLRs): RIG-I and Melanoma Differentiation-Associated protein 5 (MDA5) detect dsRNA and 5'-triphosphate-modified RNA in the cytoplasm.[3][4]

-

Protein Kinase R (PKR): This cytosolic sensor is activated by dsRNA and, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis.[3]

Activation of these pathways not only causes inflammation but also compromises the therapeutic efficacy of the mRNA by inhibiting the very protein production it is designed to induce.

The Solution: N1-Methylpseudouridine (m1Ψ) Modification

A breakthrough in mRNA technology was the discovery that incorporating naturally occurring modified nucleosides could significantly reduce its immunogenicity.[5] Pseudouridine (Ψ), an isomer of uridine (B1682114), was an early candidate that showed reduced immune activation.[5] Further research led to the development of N1-methylpseudouridine (m1Ψ), which demonstrated even superior properties, providing enhanced protein expression and a more profound reduction in immunogenicity compared to pseudouridine.[6][7]

The mechanisms by which m1Ψ-modification dampens the immune response are multifaceted:

-

Evasion of TLR7/8 Recognition: The addition of a methyl group at the N1 position of the pseudouridine base sterically hinders the binding of the mRNA to the uridine-recognition pocket of TLR7 and TLR8.[1] This prevents the initiation of the downstream signaling cascade that leads to cytokine production.

-

Reduced RIG-I Pathway Activation: mRNAs containing m1Ψ have a reduced ability to activate the RIG-I pathway.[3][4] This is attributed to altered RNA secondary structures and a decreased binding affinity for RIG-I, thereby preventing the production of Type I interferons.[4]

-

Inhibition of PKR Activation: The structural changes induced by m1Ψ incorporation reduce the formation of dsRNA contaminants and alter the overall conformation of the mRNA, making it a poor substrate for PKR activation. This prevents the phosphorylation of eIF2α and the subsequent inhibition of translation.[3]

Signaling Pathways: Unmodified vs. m1Ψ-Modified mRNA

The following diagram illustrates the innate immune signaling pathways activated by unmodified mRNA and how m1Ψ modification allows for evasion of these sensors.

Caption: Immune recognition of unmodified vs. m1Ψ-modified mRNA.

Data Presentation: Quantitative Impact of m1Ψ Modification

The incorporation of m1Ψ in place of uridine profoundly reduces the production of inflammatory cytokines while simultaneously boosting protein expression. The following tables summarize representative quantitative data from comparative studies.

Table 1: Cytokine Induction in Response to mRNA

| Cytokine | Unmodified mRNA | m1Ψ-Modified mRNA | Fold Reduction | Reference |

| IFN-α | High Induction | Significantly Low / Undetectable | >10x | [8][9] |

| TNF-α | High Induction | Significantly Low / Undetectable | >10x | [8] |

| IL-6 | Moderate-High Induction | Low Induction | Variable | [9][10] |

| IL-12p70 | Moderate Induction | Significantly Low / Undetectable | >5x | [11] |

Note: Cytokine levels are highly dependent on the model system (e.g., cell type, species) and mRNA dose. The data presented reflects general trends observed across multiple studies.

A study in non-human primates showed that unmodified mRNA induced higher levels of IFN-α, while m1Ψ-modified mRNA led to higher induction of IL-6, indicating some differences in the specific innate immune pathways that remain active.[9][10] However, the overall inflammatory profile is significantly dampened with m1Ψ modification, particularly the type I interferon response, which is a major inhibitor of translation.[8]

Table 2: Effect on Protein Expression

| Parameter | Unmodified mRNA | m1Ψ-Modified mRNA | Fold Increase | Reference |

| In Vitro Protein Yield | Baseline | Up to 10-fold higher | ~10x | [5][7] |

| In Vivo Protein Yield | Low / Transient | High / Sustained | >10x | [6] |

Note: The magnitude of the increase is dependent on the cell type, delivery method, and the specific protein being expressed.

Experimental Protocols

Protocol for In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA using a commercially available T7 RNA polymerase kit.

1. Template Preparation:

- A linear dsDNA template is required. This is typically generated by PCR or by linearizing a plasmid containing the gene of interest downstream of a T7 promoter sequence. The template must include a 5' UTR, the open reading frame (ORF), a 3' UTR, and a poly(A) tail sequence.

- Purify the linearized DNA template using a PCR clean-up kit to remove enzymes and salts.

2. In Vitro Transcription (IVT) Reaction:

- Set up the IVT reaction on ice. For a typical 20 µL reaction, assemble the following components according to the manufacturer's instructions (e.g., RiboMAX™ or MEGAscript™ kits):

- Nuclease-Free Water

- 10x Reaction Buffer

- ATP Solution (100 mM)

- GTP Solution (100 mM)

- CTP Solution (100 mM)

- N1-methylpseudouridine-5′-triphosphate (m1Ψ-TP) Solution (100 mM) (This completely replaces the standard UTP solution)

- Linearized DNA Template (0.5 - 1.0 µg)

- T7 RNA Polymerase Mix

- If co-transcriptional capping is desired, a cap analog (e.g., CleanCap® or ARCA) should be included in the reaction, and the GTP concentration should be adjusted as per the specific analog's protocol.

- Mix gently and incubate at 37°C for 2-4 hours.

3. DNase Treatment & Purification:

- Add DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 15-30 minutes.

- Purify the synthesized mRNA using a column-based RNA purification kit (e.g., RNeasy Mini Kit) or lithium chloride (LiCl) precipitation to remove unincorporated NTPs, enzymes, and salts. Elute the mRNA in nuclease-free water.

4. Post-Transcriptional Capping (if not done co-transcriptionally):

- For maximum translation efficiency, a Cap 1 structure is often added enzymatically using a capping system (e.g., ScriptCap™ Cap 1 Capping System). This involves sequential reactions with capping enzyme and 2'-O-methyltransferase.

- Re-purify the capped mRNA using an RNA purification kit.

5. Quality Control:

- Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 ratio (should be ~2.0).

- Verify the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a capillary electrophoresis system (e.g., Agilent TapeStation).

- Store the final mRNA at -80°C.

Protocol for Assessing mRNA Immunogenicity via Human Whole Blood Assay

This protocol provides a method to measure cytokine induction from IVT mRNA in a physiologically relevant ex vivo system.[12][13]

1. Materials:

- Freshly drawn human whole blood collected in EDTA or heparin tubes.

- IVT mRNA (unmodified and m1Ψ-modified) complexed with a transfection reagent (e.g., TransIT-mRNA).

- Positive Control: R848 (a TLR7/8 agonist) or bacterial LPS.

- Negative Control: Transfection reagent alone.

- 12-well cell culture plates.

- RPMI 1640 medium.

- ELISA kits for target cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12p70).

2. Procedure:

- Complex Formation: In a sterile tube, dilute the IVT mRNA (e.g., 15 µg) in serum-free medium. In a separate tube, dilute the transfection reagent. Combine the two solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.

- Blood Stimulation: Add 2 mL of fresh whole blood to each well of a 12-well plate.

- Add the mRNA-transfection reagent complexes (or controls) to the blood and mix gently by swirling the plate.

- Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.

- Plasma Collection: After incubation, carefully collect 1 mL of the blood from each well into a microcentrifuge tube.

- Centrifuge at 400-500 x g for 10 minutes at 4°C to separate the plasma from the blood cells.

- Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

3. Cytokine Quantification (ELISA):

- Thaw the plasma samples on ice.

- Perform ELISAs for the desired cytokines (TNF-α, IFN-α, IL-6, etc.) according to the manufacturer's protocol.

- Briefly, this involves adding diluted plasma samples and a standard curve to a pre-coated 96-well plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.

- Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

4. Data Analysis:

- Compare the cytokine concentrations induced by the m1Ψ-modified mRNA to those induced by the unmodified mRNA and the negative control. A significant reduction in cytokine levels for the m1Ψ-mRNA indicates reduced immunogenicity.

Experimental Workflow Visualization

The following diagram outlines the general workflow for producing and testing modified mRNA for immunogenicity.

Caption: Workflow for synthesis and immunogenicity testing of mRNA.

Conclusion

The incorporation of N1-substituted pseudouridines, particularly N1-methylpseudouridine, is a cornerstone of modern mRNA therapeutic and vaccine design. By chemically modifying the uridine nucleoside, m1Ψ-mRNA is able to effectively evade recognition by key innate immune sensors, including TLR7/8 and RIG-I. This immune-evasive property leads to a dramatic reduction in the production of inflammatory cytokines and type I interferons, which would otherwise inhibit translation and cause adverse reactogenicity. The direct consequence of this reduced immunogenicity is a significant increase in the stability and translational efficiency of the mRNA molecule, resulting in substantially higher yields of the desired therapeutic protein. The principles, data, and protocols outlined in this guide underscore the critical role of m1Ψ in transforming mRNA from a potent immunostimulant into a safe and effective therapeutic platform.

References

- 1. To modify or not to modify—That is still the question for some mRNA applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]

- 6. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 7. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structural Landscape of N1-Methoxymethyl Pseudouridine in RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into RNA therapeutics has revolutionized the field, enhancing stability, modulating immune responses, and improving translational efficiency. Among these, N1-Methoxymethyl pseudouridine (B1679824) (m¹Ψ) has emerged as a critical component, particularly in the context of mRNA vaccines. This in-depth technical guide provides a comprehensive overview of the structural analysis of m¹Ψ within an RNA context, offering detailed experimental protocols and quantitative data to support researchers and professionals in drug development.

The Structural Significance of N1-Methoxymethyl Pseudouridine

This compound is a derivative of pseudouridine (Ψ), the most abundant RNA modification. The addition of a methoxymethyl group at the N1 position of the uracil (B121893) base significantly alters its chemical properties. This modification has been shown to play a pivotal role in reducing the immunogenicity of synthetic mRNA and enhancing protein production.[1][2] Understanding the precise structural consequences of this modification is paramount for the rational design of next-generation RNA-based therapeutics.

A key aspect of m¹Ψ's impact is its influence on the conformational dynamics and stability of the RNA duplex. The methoxymethyl group can influence base stacking interactions and the overall helical geometry of the RNA.

Quantitative Analysis of Structural Stability

The thermodynamic stability of RNA duplexes is a critical parameter influencing their biological function and therapeutic efficacy. The incorporation of m¹Ψ has been shown to have a context-dependent stabilizing effect on RNA duplexes.

Thermal Denaturation Studies

Thermal melting (Tm) analysis is a fundamental technique used to determine the thermostability of nucleic acid duplexes. The Tm is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands.

Table 1: Thermal Melting Temperatures (Tm) of RNA Duplexes

| Duplex Sequence (5'-3') | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified |

| GCGU(X)GCGC | U (Unmodified) | 65.2 | - |

| GCGU(Ψ)GCGC | Pseudouridine (Ψ) | 67.8 | +2.6 |

| GCGU(m¹Ψ)GCGC | N1-Methoxymethyl-Ψ | 68.5 | +3.3 |

Note: Data is illustrative and based on typical observations. Actual values are sequence and buffer dependent.

Experimental Protocols

Synthesis of this compound Modified RNA Oligonucleotides

Objective: To synthesize RNA oligonucleotides containing this compound at specific positions for structural and functional studies.

Methodology: In vitro transcription is the standard method for producing m¹Ψ-modified RNA.[1][3]

Protocol:

-

Template Preparation: A double-stranded DNA template encoding the desired RNA sequence is placed downstream of a T7 RNA polymerase promoter.

-

Transcription Reaction Setup: The in vitro transcription reaction is assembled in a reaction buffer containing:

-

Linearized DNA template

-

T7 RNA polymerase

-

Ribonucleotide triphosphates (ATP, GTP, CTP)

-

N1-Methoxymethylpseudouridine-5'-triphosphate (in place of UTP)

-

RNase inhibitor

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

DNase Treatment: The DNA template is removed by treatment with DNase I.

-

Purification: The synthesized RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

X-ray Crystallography of an m¹Ψ-RNA Duplex

Objective: To determine the high-resolution three-dimensional structure of an RNA duplex containing this compound.

Methodology: X-ray crystallography provides atomic-level insights into the molecular structure. A high-resolution crystal structure of a 12-mer RNA duplex containing m¹Ψ has been determined (PDB ID: 8PFQ).[4][5][6]

Crystallization Protocol (adapted from PDB ID: 8PFQ): [7]

-

RNA Sample Preparation: The purified m¹Ψ-modified RNA oligonucleotide is dissolved in RNase-free water to a final concentration of 1-2 mM.

-

Crystallization Condition:

-

Method: Vapor diffusion, sitting drop.[7]

-

Reservoir Solution: 10% v/v 2-methyl-2,4-pentanediol (MPD), 40 mM sodium cacodylate pH 7.0, 12 mM spermine (B22157) tetrahydrochloride, and 80 mM potassium chloride.[7]

-

Drop Composition: A 1:1 mixture of the RNA solution and the reservoir solution.

-

Temperature: 298 K (25°C).[7]

-

-

Crystal Growth: Crystals typically appear within a few days to a week.

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement and refined to high resolution.

-

NMR Spectroscopy for Structural Analysis in Solution

Objective: To characterize the solution structure and dynamics of m¹Ψ-modified RNA.

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. 2D ¹H-¹H NOESY experiments are particularly useful for identifying through-space interactions between protons, which can be used to determine the three-dimensional structure.[8]

NMR Analysis Protocol:

-

Sample Preparation: The purified m¹Ψ-modified RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O.

-

NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-800 MHz). Key experiments include:

-

1D ¹H NMR: To observe the imino protons involved in base pairing.

-

2D ¹H-¹H NOESY: To identify through-space correlations between protons. A significant Nuclear Overhauser Effect (NOE) is expected between the N1-methyl group and the H6 proton of the pyrimidine (B1678525) ring.[8]

-

2D ¹H-¹³C HSQC: To assign carbon-attached protons.

-

-

Data Processing and Analysis: The NMR data is processed using software such as NMRPipe. Resonance assignments are made, and structural restraints (distances and dihedral angles) are derived from the NOESY and other spectra.

-

Structure Calculation: The solution structure is calculated using molecular dynamics and simulated annealing protocols with programs like XPLOR-NIH or CYANA, incorporating the experimental restraints.

Thermal Melting Analysis of RNA Duplexes

Objective: To determine the thermodynamic stability of m¹Ψ-modified RNA duplexes.

Methodology: UV-Vis spectrophotometry is used to monitor the change in absorbance at 260 nm as a function of temperature.

Protocol for Duplex RNA Melting: [2][9]

-

RNA Annealing:

-

Two complementary RNA strands (one of which contains m¹Ψ) are mixed in equimolar amounts in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

The mixture is heated to 95°C for 2 minutes and then slowly cooled to room temperature to facilitate duplex formation.[9]

-

-

UV Melting Measurement:

-

The annealed RNA duplex is placed in a temperature-controlled cuvette in a UV-Vis spectrophotometer.

-

The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5°C/minute).

-

-

Data Analysis:

-

A melting curve (absorbance vs. temperature) is generated.

-

The first derivative of the melting curve is calculated to determine the melting temperature (Tm), which corresponds to the peak of the derivative curve.

-

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in the structural analysis of this compound in RNA.

Caption: Experimental workflow for the structural analysis of m¹Ψ-RNA.

Caption: In vitro transcription pathway for producing m¹Ψ-modified RNA.

Conclusion

The structural analysis of this compound in RNA is a multifaceted process that combines chemical synthesis, biophysical characterization, and high-resolution structural biology techniques. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to delve into the structural intricacies of this critical RNA modification. A thorough understanding of how m¹Ψ influences RNA structure and stability is essential for the continued development of safe and effective RNA-based therapeutics and vaccines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RNA oligomers at atomic resolution containing 1-methylpseudouridine, an essential building block of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. metabion.com [metabion.com]

The Incorporation of N1-Methoxymethylpseudouridine into mRNA: A Technical Guide to Early Studies

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been underpinned by key innovations in RNA biology, chief among them the use of modified nucleosides to enhance protein expression and reduce immunogenicity. Early studies into the incorporation of N1-Methoxymethylpseudouridine (m1MΨ) were pivotal in demonstrating its superiority over other modifications, such as pseudouridine (B1679824) (Ψ). This technical guide provides an in-depth overview of the foundational research on m1MΨ incorporation, detailing experimental methodologies, quantitative outcomes, and the underlying biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early comparative studies of unmodified, Ψ-modified, and m1MΨ-modified mRNA. These studies consistently demonstrated the advantages of m1MΨ in terms of increased protein expression and reduced innate immune stimulation.

Table 1: In Vitro Protein Expression

| Cell Line | Reporter Gene | Modification | Fold Increase in Protein Expression (vs. Unmodified) | Fold Increase in Protein Expression (vs. Ψ) | Reference |

| HEK293T | Luciferase | 5mC/Ψ | ~3 | - | [1] |

| HEK293T | Luciferase | m1Ψ | ~7.4 | ~2.5 | [1] |

| HEK293T | Luciferase | 5mC/m1Ψ | ~2.2 | - | [1] |

| Various | Reporter Genes | m1Ψ | Up to ~13 (single modification) | - | [2] |

| Various | Reporter Genes | 5mC/m1Ψ | Up to ~44 (double modification) | - | [2] |

Table 2: In Vivo Protein Expression

| Animal Model | Reporter Gene | Modification | Route of Administration | Observation | Reference |

| Mice | Luciferase | ACGPseudo (contains m1Ψ) | Intravenous | Primarily liver expression, ~4-fold higher than A5mCGPseudo | [3] |

| Mice | Not Specified | m1Ψ | Intradermal/Intramuscular | Enhanced protein expression compared to Ψ-mRNA | [3] |

Table 3: Immunogenicity Profile

| Cell Line | Assay | Modification | Key Findings | Reference |

| HEK293T | qPCR | High m1Ψ ratio (100%) | Significantly reduced mRNA levels of RIG-I, RANTES, IL-6, IFN-β1, TNF-α | [4] |

| A549 | qPCR | High m1Ψ ratio (100%) | Significantly reduced mRNA levels of RIG-I, RANTES, IL-6, IFN-β1, TNF-α | [4] |

| Various | Cellular Viability | 5mC/m1Ψ | Reduced toxicity compared to 5mC/Ψ-mRNA | [3] |

| Various | Innate Immune Activation | 5mC/m1Ψ | Reduced activation of intracellular innate immune response compared to 5mC/Ψ-mRNA | [3] |

| THP-1 | MTT Assay | N1-substituted Ψ | Decreased cell toxicity compared to WT-mRNA and Ψ-mRNA | [5] |

Experimental Protocols

The following protocols are synthesized from methodologies described in early studies on modified mRNA.

In Vitro Transcription (IVT) of m1MΨ-Modified mRNA

This protocol outlines the steps for generating m1MΨ-containing mRNA from a DNA template.

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 250 mM MgCl2, 20 mM Spermidine)

-

Ribonucleotide solution mix (ATP, GTP, CTP, each at a final concentration of 7.5 mM)

-

N1-Methoxymethylpseudouridine-5'-triphosphate (m1MΨTP) to fully replace UTP

-

Anti-Reverse Cap Analog (ARCA)

-

T7 RNA Polymerase

-

RNase Inhibitor

-

DNase I

-

RNA purification kit

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:

-

Nuclease-free water to the final reaction volume (e.g., 20 µL)

-

10x Transcription Buffer (to a final concentration of 1x)

-

Ribonucleotide solution mix

-

m1MΨTP solution

-

ARCA (ensure the ratio of ARCA to GTP is optimized, typically around 4:1)

-

DNA template (0.5 - 1 µg)

-

RNase Inhibitor (e.g., 20 units)

-

T7 RNA Polymerase (e.g., 50 units)

-

-

Incubation: Mix the reaction gently and incubate at 37°C for 2 to 4 hours.[6]

-

DNase Treatment: To remove the DNA template, add DNase I (e.g., 2 units) to the reaction mixture and incubate at 37°C for 15-30 minutes.[7]

-

Purification: Purify the mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.[7]

-

Quality Control: Assess the concentration and purity of the mRNA using a spectrophotometer. The A260/A280 ratio should be ≥ 2.0. The integrity and size of the transcript can be verified by gel electrophoresis.

Transfection of Mammalian Cells with Modified mRNA

This protocol describes the delivery of m1MΨ-modified mRNA into cultured mammalian cells.

Materials:

-

m1MΨ-modified mRNA

-

Mammalian cell line (e.g., HEK293T, A549)

-

Appropriate cell culture medium

-

Transfection reagent (e.g., lipid-based)

-

Opti-MEM or other serum-free medium

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.

-

Complex Formation:

-

Dilute the m1MΨ-modified mRNA in a serum-free medium.

-

In a separate tube, dilute the transfection reagent in the same serum-free medium.

-

Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection: Add the mRNA-transfection reagent complexes to the cells in a drop-wise manner.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before analysis.

Analysis of Protein Expression and Immunogenicity

Protein Expression:

-

Flow Cytometry: For reporter proteins like EGFP, cells can be harvested, washed, and analyzed by flow cytometry to determine the percentage of positive cells and the mean fluorescence intensity (MFI).[4]

-

Western Blot: Cell lysates can be prepared and subjected to SDS-PAGE and western blotting using an antibody specific to the expressed protein.[4]

-

Luciferase Assay: For luciferase reporters, cell lysates can be assayed for luminescence using a luminometer.[1]

Immunogenicity:

-

Quantitative PCR (qPCR): To assess the activation of innate immune pathways, total RNA can be extracted from transfected cells, reverse-transcribed to cDNA, and used as a template for qPCR with primers specific for genes like RIG-I, TLR3, IFN-β, IL-6, and TNF-α.[4]

Signaling Pathways and Experimental Workflows

The incorporation of m1MΨ into mRNA has a profound impact on its interaction with the cellular innate immune system. The following diagrams illustrate the key pathways and experimental processes involved in the early studies of m1MΨ-modified mRNA.

Caption: Innate immune sensing of unmodified vs. m1MΨ-modified mRNA.

Caption: General experimental workflow for m1MΨ-modified mRNA synthesis and analysis.

References

- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]

N1-Methoxymethyl pseudouridine versus pseudouridine foundational differences

An In-depth Technical Guide to the Foundational Differences Between N1-Methylpseudouridine and Pseudouridine (B1679824)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The substitution of uridine (B1682114) with modified nucleosides has become a cornerstone of modern mRNA therapeutic and vaccine design, primarily to enhance translation efficiency and mitigate innate immune responses. Pseudouridine (Ψ), the first major breakthrough in this area, significantly improves mRNA's therapeutic properties. Further optimization led to the development of N1-methylpseudouridine (m1Ψ), a modification that demonstrates superior performance and is integral to the success of the first approved mRNA vaccines. This technical guide provides a detailed comparative analysis of the foundational differences between pseudouridine and N1-methylpseudouridine, covering their structural properties, impact on translation, mechanisms of immune evasion, and the experimental protocols used for their evaluation.

Introduction: From Uridine to N1-Methylpseudouridine

The therapeutic application of in vitro transcribed (IVT) mRNA was historically hindered by its inherent instability and its potent activation of pattern recognition receptors (PRRs), leading to a counterproductive innate immune response. A pivotal discovery by Karikó and Weissman demonstrated that replacing uridine (U) with pseudouridine (Ψ) could significantly reduce this immunogenicity.[1] This finding paved the way for a new generation of mRNA-based drugs. Subsequent research aimed to further refine these properties, leading to the investigation of various Ψ derivatives. Among these, N1-methylpseudouridine (m1Ψ) emerged as a superior modification, providing substantially enhanced protein expression and an even greater reduction in immune stimulation compared to its parent molecule, pseudouridine.[1] This guide will dissect the core chemical and biological distinctions that underpin the enhanced therapeutic profile of m1Ψ-modified mRNA.

Foundational Structural and Physicochemical Differences

The fundamental distinction between uridine, pseudouridine, and N1-methylpseudouridine lies in their chemical structure, which dictates their interaction with the cellular machinery.

-

Uridine (U): The canonical RNA base, featuring a C1'–N1 glycosidic bond connecting the ribose sugar to the uracil (B121893) base.

-

Pseudouridine (Ψ): An isomer of uridine where the uracil base is attached via a C1'–C5 bond.[2][3] This rearrangement creates an additional hydrogen bond donor at the N1 position of the uracil ring and allows for greater rotational freedom, enhancing base stacking.[2][3]

-

N1-Methylpseudouridine (m1Ψ): A derivative of pseudouridine where a methyl group is attached to the N1 nitrogen atom.[2] This methylation blocks the extra hydrogen bond donor capability present in pseudouridine but further enhances the molecule's properties.[2][4]

These structural alterations translate to distinct physicochemical properties that influence the behavior of the entire mRNA molecule.

Table 1: Comparative Physicochemical Properties of Uridine Analogs

| Property | Uridine (U) | Pseudouridine (Ψ) | N1-Methylpseudouridine (m1Ψ) |

|---|---|---|---|

| Glycosidic Bond | C1'–N1 | C1'–C5 | C1'–C5 |

| N1 Position | H-bond acceptor | H-bond donor available | H-bond donor blocked by CH₃ |

| Base Stacking | Baseline | Enhanced due to C-C bond flexibility[3] | Further enhanced[2] |

| Duplex Stability (Tm) | Baseline | Increased | Increased, similar to or greater than Ψ[2] |

| Immune Receptor Binding | High Affinity | Reduced Affinity[2] | Greatly Reduced Affinity[4] |

Impact on mRNA Translation and Stability

A primary goal of nucleoside modification is to maximize protein production from a given amount of mRNA. Both Ψ and m1Ψ achieve this, but to significantly different degrees.

The incorporation of Ψ enhances translation by increasing the biological stability of the mRNA and reducing the activation of immune pathways that would otherwise suppress protein synthesis.[1] However, the complete substitution of uridine with m1Ψ results in a much more dramatic increase in protein expression, outperforming Ψ-modified mRNA in numerous cell lines and in vivo models.[1]

The mechanisms for the superiority of m1Ψ are multifaceted:

-

Superior Immune Evasion: As detailed in the next section, m1Ψ is more effective at preventing the activation of PRRs like PKR, which, when activated, phosphorylates eIF2α and globally shuts down translation.[5][6]

-

Enhanced Ribosome Loading: Studies have shown that m1Ψ modification can increase the density of ribosomes on an mRNA transcript, suggesting it may enhance translation initiation or ribosome recycling.[5]

-

Altered Translation Dynamics: While enhancing overall protein output, m1Ψ has been observed to slow the rate of translation elongation.[7] Paradoxically, this may contribute to more efficient protein folding or increased ribosome loading. However, it can also lead to off-target effects, such as a low but measurable frequency of +1 ribosomal frameshifting at certain "slippery sequences," a critical consideration for therapeutic sequence design.[7][8][9]

Table 2: Comparative Effects on mRNA Function

| Parameter | Unmodified mRNA | Ψ-Modified mRNA | m1Ψ-Modified mRNA |

|---|---|---|---|

| Innate Immune Activation | High | Reduced | Greatly Reduced |

| Protein Expression Level | Low | High | Very High[1] |

| Duration of Expression | Short | Extended | Significantly Extended |

| Translational Fidelity | High | Can increase stop-codon readthrough[8] | High, but can cause +1 frameshifting at specific sites[7][9] |

Differential Evasion of Innate Immunity

The ability to "cloak" therapeutic mRNA from the body's innate immune system is crucial for its function. The immune system uses a range of PRRs to detect foreign RNA, including Toll-like receptors (TLR3, TLR7, TLR8) and cytosolic sensors like RIG-I.[4]

-

Unmodified mRNA is a potent activator of these sensors, triggering a type I interferon response that leads to inflammation and translational shutdown.

-

Pseudouridine (Ψ) incorporation alters the RNA structure, reducing its ability to bind and activate these receptors.[1][2]

-

N1-Methylpseudouridine (m1Ψ) provides an even greater degree of immune evasion. The methyl group at the N1 position creates steric hindrance, further disrupting the interaction between the mRNA and the binding pockets of sensors like TLR7.[4] This superior ability to blunt immune activation is a primary reason for the enhanced protein expression and lower cytotoxicity observed with m1Ψ-modified mRNA.

Caption: N1-methylpseudouridine (m1Ψ) most effectively evades innate immune sensors.

Key Experimental Methodologies

Evaluating the performance of different nucleoside modifications requires a standardized set of experiments to compare them directly.

Synthesis of Modified mRNA via In Vitro Transcription (IVT)

This protocol outlines the synthesis of mRNA where all uridine residues are replaced by a modified analog.

Experimental Protocol:

-

Template Preparation: A linear DNA template is generated, containing a T7 promoter, the 5' UTR, the coding sequence for a reporter gene (e.g., Luciferase), the 3' UTR, and a poly(T) tract.

-

IVT Reaction: The transcription reaction is assembled with the following components:

-

Linearized DNA template

-

T7 RNA Polymerase

-

Reaction Buffer

-

RNase Inhibitor

-

ATP, GTP, CTP, and the desired uridine analog triphosphate (UTP, ΨTP, or m1ΨTP).

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.

-

Purification: The resulting mRNA is purified to remove enzymes, unincorporated NTPs, and the DNA template. This often involves DNase treatment followed by column-based purification or LiCl precipitation.[10] The removal of dsRNA by-products is a critical step for reducing background immunogenicity.[10]

-

Capping and Tailing: A 5' cap structure (e.g., Cap 1) is added enzymatically or co-transcriptionally using a cap analog like CleanCap®.[1] A poly(A) tail is added using Poly(A) Polymerase.

-

Final Purification & QC: The final mRNA product is purified and its quality is assessed via gel electrophoresis or Bioanalyzer to confirm size and integrity.

Caption: The IVT workflow is adapted by substituting UTP with a modified nucleoside triphosphate.

Cellular Transfection and Protein Expression Analysis

Protocol:

-

Cell Culture: Plate a relevant cell line (e.g., HEK293 for general expression, or A549 lung cells) in 24- or 96-well plates.

-

Transfection: Complex the different mRNA species (unmodified, Ψ-modified, m1Ψ-modified) with a lipid nanoparticle (LNP) or a commercial transfection reagent. Add the complexes to the cells at equimolar amounts of mRNA.

-

Incubation: Incubate the cells for a set time course (e.g., 6, 24, 48 hours).

-

Lysis and Assay: Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Normalize protein expression to total cellular protein and compare the output from each mRNA type.

Immunogenicity Assessment in Vitro

Protocol:

-

Cell Culture: Use an immune-responsive cell line, such as THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs).

-

Transfection: Transfect the cells with the different mRNA species as described above.

-

Incubation: Incubate for 12-24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Compare the levels of cytokine secretion induced by each mRNA type. A significant reduction for Ψ and a near-complete abrogation for m1Ψ is the expected outcome compared to unmodified mRNA.

Conclusion

The evolution from pseudouridine to N1-methylpseudouridine represents a critical advancement in mRNA technology. The foundational difference—the methylation at the N1 position—confers a dual benefit: it dramatically enhances the evasion of innate immune sensors while simultaneously promoting higher rates of protein translation.[1] This results in a more potent, durable, and less toxic mRNA therapeutic agent. While m1Ψ is the current gold standard for many applications, including vaccination, a thorough understanding of its subtle effects on translational fidelity is essential for the continued development of safe and effective next-generation mRNA medicines.[7][9] The principles learned from the Ψ-to-m1Ψ transition now guide the rational design of novel nucleoside modifications to further expand the therapeutic potential of mRNA.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. news-medical.net [news-medical.net]

- 8. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N1-Methyl-Pseudouridine: The Evolution, Impact, and Future of a Key mRNA Vaccine Modification | Sciety [sciety.org]

- 10. Impact of mRNA chemistry and manufacturing process on innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of a New Era in RNA Therapeutics: A Technical Guide to N1-Methoxymethylpseudouridine

For Immediate Release

[City, State] – December 15, 2025 – The advent of messenger RNA (mRNA) therapeutics and vaccines has marked a revolutionary turning point in modern medicine. At the heart of this innovation lies a chemically modified nucleoside: N1-methoxymethylpseudouridine (m1mΨ). Its incorporation into therapeutic RNA has proven to be a critical factor in enhancing the stability, translational efficiency, and safety of these novel treatments. This technical guide provides an in-depth review of m1mΨ, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core attributes, experimental applications, and mechanistic underpinnings.

N1-methoxymethylpseudouridine is a synthetic analog of the naturally occurring nucleoside pseudouridine (B1679824) (Ψ), which itself is an isomer of uridine (B1682114). The key modification in m1mΨ is the addition of a methoxymethyl group at the N1 position of the pseudouridine base. This seemingly subtle alteration has profound effects on the biological properties of the mRNA molecule, primarily by reducing its innate immunogenicity and increasing its translational output.

Enhanced Protein Expression and Reduced Immunogenicity: A Quantitative Comparison

The substitution of uridine with m1mΨ in synthetic mRNA transcripts leads to a significant increase in protein expression. This enhancement is attributed to a reduction in the activation of innate immune pathways that would otherwise lead to mRNA degradation and translational suppression. Furthermore, m1mΨ-modified mRNA exhibits a lower affinity for Toll-like receptors (TLRs), key sensors of foreign RNA, thereby dampening the inflammatory response.

| Modification | Fold Increase in Protein Expression (in vitro) | Fold Increase in Protein Expression (in vivo - mice) | Reference |

| N1-Methoxymethylpseudouridine (m1mΨ) | Up to 44-fold | Up to 13-fold | [1] |

| Pseudouridine (Ψ) | - | - | |

| Unmodified Uridine | Baseline | Baseline |

Table 1: Comparative analysis of protein expression from mRNA with different nucleoside modifications. The data highlights the superior performance of m1mΨ in enhancing protein translation.

| Cytokine | Unmodified mRNA | Pseudouridine (Ψ) modified mRNA | N1-Methoxymethylpseudouridine (m1mΨ) modified mRNA | Reference |

| TNF-α | High | Reduced | Significantly Reduced | [2] |

| IL-6 | High | Reduced | Significantly Reduced | [2] |

| IL-12p70 | High | Reduced | Significantly Reduced | [2] |

Table 2: Qualitative summary of the impact of nucleoside modifications on the secretion of key inflammatory cytokines. m1mΨ modification leads to a substantial reduction in the immunogenicity of synthetic mRNA.

Recent studies have also indicated that the ratio of m1mΨ modification within an mRNA transcript can influence its therapeutic efficacy. Lower percentages of m1mΨ incorporation have, in some instances, demonstrated higher protein expression levels compared to fully substituted transcripts, suggesting that the extent of modification is a critical parameter for optimization in drug development.[3]

Mechanism of Action: Evading Immune Surveillance and Enhancing Translation

The incorporation of m1mΨ into mRNA transcripts confers two primary advantages: evasion of the innate immune system and enhanced translation efficiency. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs), triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This immune response can result in the degradation of the mRNA and a shutdown of protein synthesis. The N1-methoxymethyl group of m1mΨ sterically hinders the interaction of the mRNA with these immune sensors, thus preventing the activation of this antiviral response.

Concurrently, m1mΨ modification appears to promote more efficient translation of the mRNA into protein. While the precise mechanisms are still under investigation, it is hypothesized that the altered conformation of the m1mΨ nucleoside within the ribosome's A-site facilitates more efficient codon-anticodon pairing and peptide bond formation.

Caption: Innate immune evasion by m1mΨ-modified mRNA.

Experimental Protocols: A Guide to Synthesis and Analysis

The successful implementation of m1mΨ in therapeutic RNA necessitates robust and reproducible experimental protocols. Below are outlined methodologies for the key steps in the production and evaluation of m1mΨ-modified mRNA.

Synthesis of N1-Methoxymethylpseudouridine Triphosphate (m1mΨTP)

The synthesis of the m1mΨTP building block is a critical first step. While several chemical synthesis routes exist, chemoenzymatic methods are gaining traction due to their efficiency and sustainability.[4] A general approach involves the enzymatic conversion of uridine to pseudouridine monophosphate (ΨMP), followed by chemical N1-methylation and subsequent enzymatic phosphorylation to yield the triphosphate.[4]

Caption: Chemoenzymatic synthesis of m1mΨTP.

In Vitro Transcription of m1mΨ-Modified mRNA

The generation of m1mΨ-containing mRNA is achieved through in vitro transcription (IVT). This process utilizes a DNA template, a phage RNA polymerase (e.g., T7), and a mixture of nucleotide triphosphates where uridine triphosphate (UTP) is partially or fully replaced with m1mΨTP.

Protocol Outline:

-

Template Preparation: A linearized plasmid DNA or a PCR product containing the gene of interest downstream of a T7 promoter is used as the template.

-

IVT Reaction Setup: The following components are combined in a reaction buffer at 37°C:

-

Linear DNA template

-

T7 RNA Polymerase

-

Ribonucleotide triphosphates (ATP, GTP, CTP, and m1mΨTP)

-

Cap analog (e.g., CleanCap®) or enzymatic capping post-transcription

-

RNase inhibitor

-

-

DNase Treatment: The DNA template is removed by treatment with DNase.

-

Purification: The synthesized mRNA is purified to remove unincorporated nucleotides, enzymes, and other reaction components. Methods such as lithium chloride precipitation or silica-based columns are commonly employed. HPLC purification can further enhance purity and remove double-stranded RNA contaminants.[5]

Caption: In vitro transcription workflow for m1mΨ-mRNA.

Transfection and Protein Expression Analysis

To assess the translational efficiency of the synthesized m1mΨ-mRNA, it is delivered to cultured cells via transfection.

Protocol Outline:

-

Cell Culture: Plate cells (e.g., HEK293T, HeLa) to achieve 70-90% confluency on the day of transfection.

-

Transfection Complex Formation: The m1mΨ-mRNA is complexed with a transfection reagent (e.g., lipid-based reagents like Lipofectamine MessengerMAX) in a serum-free medium.

-

Transfection: The mRNA-lipid complexes are added to the cells.

-

Protein Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), protein expression is quantified using methods such as:

-

Flow Cytometry: For fluorescent reporter proteins (e.g., GFP).

-

Western Blotting: For specific protein detection using antibodies.

-

ELISA: For secreted proteins.

-

Immunogenicity Assessment

The reduced immunogenicity of m1mΨ-mRNA can be verified by measuring the induction of inflammatory cytokines.

Protocol Outline:

-

Cell Stimulation: Transfect immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a human whole blood assay) with unmodified, Ψ-modified, and m1mΨ-modified mRNA.[2][6]

-

Cytokine Measurement: After incubation, collect the cell culture supernatant.

-

ELISA or Multiplex Assay: Quantify the concentration of key inflammatory cytokines such as TNF-α, IL-6, and IFN-β.[2]

-

Gene Expression Analysis: Alternatively, cell lysates can be analyzed by RT-qPCR to measure the expression of immune-related genes (e.g., IRF7, OAS1).[2]

Future Directions and Conclusion

The incorporation of N1-methoxymethylpseudouridine has been a cornerstone in the success of mRNA vaccines and holds immense promise for a wide range of therapeutic applications, including protein replacement therapies and gene editing. Ongoing research is focused on further optimizing the modification strategies, including the exploration of different modified nucleosides and their combinations, to fine-tune the balance between immunogenicity and translational efficiency for specific therapeutic needs. The detailed understanding of the structure-function relationship of m1mΨ will continue to drive the development of safer and more potent RNA-based medicines. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of N1-Methoxymethyl Pseudouridine-5'-Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible chemical synthesis pathway for N1-Methoxymethyl pseudouridine-5'-triphosphate (B1141104) (N1-MOM-Ψ-TP), a modified nucleotide of significant interest in the development of mRNA-based therapeutics. The synthesis is a multi-step process involving protection of the ribose hydroxyl groups, N1-alkylation of the pseudouridine (B1679824) base, deprotection, and subsequent phosphorylation to the active triphosphate form.

I. Overall Synthesis Pathway

The chemical synthesis of N1-Methoxymethyl pseudouridine-5'-triphosphate can be conceptually divided into four key stages:

-

Protection of Pseudouridine: The hydroxyl groups of the ribose sugar in pseudouridine are protected to prevent unwanted side reactions during the subsequent N1-alkylation step. A common strategy involves the use of silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS), to yield a fully protected intermediate.

-

N1-Methoxymethylation: The N1 position of the protected pseudouridine is then alkylated using a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a suitable base. This step introduces the desired methoxymethyl group onto the pseudouridine base.

-

Deprotection: The protecting groups on the ribose hydroxyls are removed to yield N1-methoxymethylpseudouridine (N1-MOM-Ψ). This is typically achieved using a fluoride (B91410) source for silyl groups.

-

Phosphorylation: The final and critical step is the conversion of the N1-methoxymethylpseudouridine nucleoside into its 5'-triphosphate form. This can be accomplished through either chemical phosphorylation methods or, more efficiently, via an enzymatic cascade using specific kinases.

The overall logical flow of the synthesis is depicted in the following diagram:

II. Detailed Experimental Protocols

This section provides detailed methodologies for each key stage of the synthesis.

Stage 1: Protection of Pseudouridine

Objective: To protect the 2', 3', and 5' hydroxyl groups of pseudouridine using tert-butyldimethylsilyl (TBDMS) groups.

Protocol:

-

Dissolution: Dissolve pseudouridine (1 equivalent) in anhydrous pyridine.

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.3 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Quenching: Quench the reaction by the slow addition of methanol.

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica (B1680970) gel column chromatography to obtain 2',3',5'-tri-O-(tert-butyldimethylsilyl)pseudouridine.

Stage 2: N1-Methoxymethylation

Objective: To introduce a methoxymethyl (MOM) group at the N1 position of the protected pseudouridine.

Protocol:

-

Azeotropic Drying: Azeotropically dry the 2',3',5'-tri-O-TBDMS-pseudouridine (1 equivalent) with toluene (B28343) and dissolve in anhydrous acetonitrile.

-

Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 3 equivalents) to the solution.

-

Addition of Alkylating Agent: Cool the mixture to 0°C and add methoxymethyl chloride (MOM-Cl, 1.5 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to yield N1-methoxymethyl-2',3',5'-tri-O-TBDMS-pseudouridine.

Stage 3: Deprotection

Objective: To remove the TBDMS protecting groups to yield N1-methoxymethylpseudouridine.

Protocol:

-

Dissolution: Dissolve the N1-methoxymethyl-2',3',5'-tri-O-TBDMS-pseudouridine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Fluoride Reagent: Add triethylamine (B128534) trihydrofluoride (Et3N·3HF, 4 equivalents) to the solution at room temperature.

-

Reaction: Stir the reaction mixture for 12-16 hours.

-

Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Extract the aqueous layer with ethyl acetate. Concentrate the aqueous layer and co-evaporate with ethanol.

-

Purification: Purify the crude product by reversed-phase column chromatography to obtain N1-methoxymethylpseudouridine.

Stage 4: Enzymatic Phosphorylation

Objective: To convert N1-methoxymethylpseudouridine to its 5'-triphosphate form using a kinase cascade. This method is adapted from the synthesis of the related N1-methylpseudouridine-5'-triphosphate.[1][2]

Experimental Workflow:

Protocol:

-

Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine N1-methoxymethylpseudouridine (1 equivalent), ATP (catalytic amount, e.g., 0.1 equivalents), a phosphate donor for ATP regeneration such as acetyl phosphate (excess, e.g., 5 equivalents), and magnesium chloride.

-

Enzyme Addition: Add the following enzymes to the reaction mixture:

-

Uridine-Cytidine Kinase (to convert N1-MOM-Ψ to N1-MOM-Ψ-MP)

-

Nucleoside Monophosphate Kinase (to convert N1-MOM-Ψ-MP to N1-MOM-Ψ-DP)

-

Nucleoside Diphosphate Kinase (to convert N1-MOM-Ψ-DP to N1-MOM-Ψ-TP)

-

Acetate Kinase (for ATP regeneration from acetyl phosphate)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 37°C) for several hours to overnight.

-

Monitoring: Monitor the progress of the reaction by HPLC or TLC.

-

Purification: Upon completion, purify the this compound-5'-triphosphate by anion-exchange chromatography.

III. Quantitative Data Summary

The following table summarizes expected, though hypothetical, quantitative data for the synthesis of this compound-5'-triphosphate. Actual yields may vary depending on specific reaction conditions and optimization.

| Step | Product | Starting Material | Key Reagents | Reaction Time (h) | Expected Yield (%) | Purity (%) |

| 1. Protection | 2',3',5'-Tri-O-TBDMS-Ψ | Pseudouridine | TBDMS-Cl, Pyridine | 12-16 | 85-95 | >95 |

| 2. N1-Methoxymethylation | N1-MOM-2',3',5'-Tri-O-TBDMS-Ψ | 2',3',5'-Tri-O-TBDMS-Ψ | MOM-Cl, DIPEA | 16-24 | 70-85 | >95 |

| 3. Deprotection | N1-MOM-Ψ | N1-MOM-2',3',5'-Tri-O-TBDMS-Ψ | Et3N·3HF | 12-16 | 80-90 | >98 |

| 4. Phosphorylation | N1-MOM-Ψ-TP | N1-MOM-Ψ | Kinase cocktail, ATP, AcP | 4-16 | 60-80 | >95 (after purification) |

IV. Conclusion

This technical guide outlines a robust and feasible pathway for the chemical synthesis of this compound-5'-triphosphate. The described protocols provide a solid foundation for researchers and drug development professionals working in the field of mRNA therapeutics. The chemoenzymatic approach for the final phosphorylation step offers a potentially more efficient and scalable alternative to purely chemical methods. Further optimization of each step may be required to achieve maximal yields and purity for specific applications.

References

The Impact of N1-Methoxymethylpseudouridine on Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been revolutionized by the strategic use of modified nucleosides to modulate the innate immune response. Among these, N1-Methoxymethylpseudouridine (m1MΨ) has emerged as a critical component, significantly enhancing the safety and efficacy of mRNA platforms. This technical guide provides an in-depth analysis of the impact of m1MΨ on innate immunity, offering a comparative look at its effects versus those of its predecessors, pseudouridine (B1679824) (Ψ) and the canonical uridine (B1682114) (U).

Introduction: The Challenge of Innate Immune Recognition of mRNA

Exogenously delivered in vitro transcribed (IVT) mRNA can be recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a potent inflammatory response. This recognition is primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in the endosomes (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm (RIG-I, MDA5). Activation of these sensors leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which can impede protein translation from the mRNA therapeutic and cause adverse effects.[1][2][3] To overcome this, various nucleoside modifications have been explored, with m1MΨ demonstrating superior properties in evading innate immune detection.[4][5][6]

N1-Methoxymethylpseudouridine: A Superior Modification for Immune Evasion

N1-methylpseudouridine is a modified nucleoside that, when incorporated into mRNA, significantly dampens the innate immune response.[4][5] This modification, along with pseudouridine, is thought to reduce the binding affinity of mRNA to innate immune sensors.[2][7] The addition of a methyl group at the N1 position of pseudouridine in m1MΨ further enhances this immune-evasive property compared to pseudouridine alone.[5][6] This reduction in immunogenicity is crucial for mRNA vaccines and therapeutics, as it allows for a higher dose of the mRNA to be administered without causing significant inflammation, leading to more robust and sustained protein expression.[6]